molecular formula C17H15NOS B3023795 2'-Cyano-3-(4-thiomethylphenyl)propiophenone CAS No. 898780-87-5

2'-Cyano-3-(4-thiomethylphenyl)propiophenone

Cat. No. B3023795
CAS RN: 898780-87-5
M. Wt: 281.4 g/mol
InChI Key: MXIOAZGZJQHGIC-UHFFFAOYSA-N
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Description

The compound 2'-Cyano-3-(4-thiomethylphenyl)propiophenone is a multifunctional molecule that has not been directly studied in the provided papers. However, related compounds with cyano groups and substituted phenyl rings have been synthesized and evaluated for various properties and applications, including antitumor activity and material properties .

Synthesis Analysis

The synthesis of related cyano-substituted compounds typically involves condensation reactions. For instance, 2-cyano-4'-methylbiphenyl was synthesized using a condensation of 2-chlorobenzonitrile with a Grignard reagent, indicating that similar strategies could potentially be applied to synthesize 2'-Cyano-3-(4-thiomethylphenyl)propiophenone . Additionally, the synthesis of heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide suggests that cyanoacetamide derivatives can be versatile precursors for generating a wide range of structures, which may include the target compound .

Molecular Structure Analysis

The molecular structure of cyano-substituted compounds is often confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy. For example, the structure of 2-cyano 3-(4-dimethylaminophenyl) prop 2-enoic acid was elucidated using 1H NMR, 13C NMR, and FTIR studies . These methods could be employed to analyze the molecular structure of 2'-Cyano-3-(4-thiomethylphenyl)propiophenone once synthesized.

Chemical Reactions Analysis

The cyano group in cyano-substituted compounds is reactive and can participate in various chemical reactions. The synthesis of heterocyclic derivatives from cyanoacetamide precursors involves reactions such as dipolar cyclization and dinucleophilic-bielectrophilic attack . These reactions highlight the potential reactivity of the cyano group in 2'-Cyano-3-(4-thiomethylphenyl)propiophenone, which could be exploited in further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyano-substituted compounds can be diverse. For instance, the electronic properties of 2-cyano 3-(4-dimethylaminophenyl) prop 2-enoic acid were analyzed using ultraviolet-visible absorption spectroscopy, and its electrochemical behavior was studied through cyclic voltammetry . Similarly, the thermal stability of such compounds can be assessed using thermogravimetric analysis (TG-DTA) . These techniques could be applied to 2'-Cyano-3-(4-thiomethylphenyl)propiophenone to determine its physical and chemical properties.

Safety and Hazards

While specific safety data for 2’-Cyano-3-(4-thiomethylphenyl)propiophenone is not available in the search results, general precautions for handling similar organic compounds should be followed. This includes avoiding ingestion, inhalation, and contact with skin or eyes .

properties

IUPAC Name

2-[3-(4-methylsulfanylphenyl)propanoyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NOS/c1-20-15-9-6-13(7-10-15)8-11-17(19)16-5-3-2-4-14(16)12-18/h2-7,9-10H,8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXIOAZGZJQHGIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20644364
Record name 2-{3-[4-(Methylsulfanyl)phenyl]propanoyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Cyano-3-(4-thiomethylphenyl)propiophenone

CAS RN

898780-87-5
Record name 2-{3-[4-(Methylsulfanyl)phenyl]propanoyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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